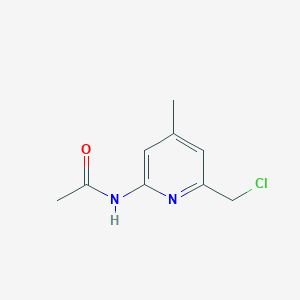
N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide typically involves the reaction of 6-(chloromethyl)-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: It can serve as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The acetamide group can also participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(bromomethyl)-4-methylpyridin-2-yl)acetamide
- N-(6-(hydroxymethyl)-4-methylpyridin-2-yl)acetamide
- N-(6-(methylthio)-4-methylpyridin-2-yl)acetamide
Uniqueness
N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
N-[6-(chloromethyl)-4-methylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-3-8(5-10)12-9(4-6)11-7(2)13/h3-4H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
IAJZDSFAYCRLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


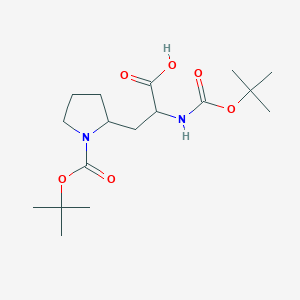

![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865219.png)


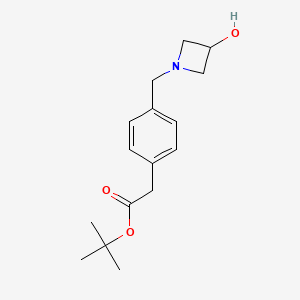
![Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate](/img/structure/B14865236.png)
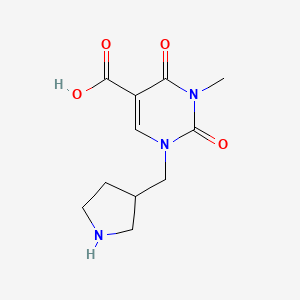
![Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14865250.png)


![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
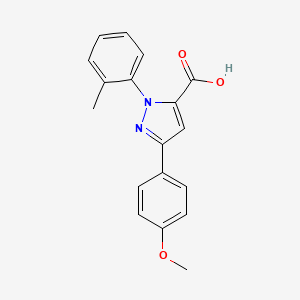
![4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B14865285.png)
